A 779

Mas receptor pharmacology angiotensin receptor selectivity radioligand binding

A 779 (D-Ala7-Ang-(1-7)) is the only commercially available Mas receptor antagonist that delivers clean, unambiguous Mas blockade without confounding MrgD receptor antagonism. Unlike D-Pro7-Ang-(1-7)—a dual Mas/MrgD antagonist—A 779 is strictly Mas-selective, critical for paradigms where MrgD co-expression (RVLM, CVLM, medial amygdala, rostral insular cortex) would confound results. With picomolar binding affinity (IC₅₀ = 0.3 nM) and >10,000-fold selectivity over AT1/AT2 receptors, ≥98% HPLC purity ensures reproducible radioligand binding, chronic in vivo infusion, and tissue bath pharmacology. Choose A 779 when receptor-subtype precision is non-negotiable.

Molecular Formula C39H60N12O11
Molecular Weight 873.0 g/mol
Cat. No. B15605931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 779
Molecular FormulaC39H60N12O11
Molecular Weight873.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1
InChIKeyGZSZZUXDAPDPOR-NGIFJXEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A 779 Peptide Mas Receptor Antagonist — Procurement-Grade Selectivity and Pharmacological Profile


A 779 (D-Ala7-Angiotensin-(1-7); CAS 159432-28-7) is a synthetic heptapeptide antagonist of the Mas receptor, the cognate receptor for the endogenous renin-angiotensin system (RAS) peptide angiotensin-(1-7) [1]. It displays high-affinity Mas receptor binding (IC50 = 0.3 nM in radioligand binding assays) with negligible affinity for AT1 or AT2 receptors at concentrations up to 1 µM, and an IC50 greater than 10 µM for angiotensin II binding sites in adrenal membranes [1][2]. Unlike its closest analog D-Pro7-Ang-(1-7), A 779 exhibits a unique selectivity fingerprint that makes it the preferred tool for experiments requiring clean Mas receptor antagonism without confounding MrgD receptor blockade [3].

Why Mas Receptor Antagonists Cannot Be Interchanged — A 779 vs D-Pro7-Ang-(1-7) Substitution Risks


Mas receptor-targeting peptides are not functionally interchangeable. The two most widely used Mas antagonists — A 779 and D-Pro7-Ang-(1-7) — differ fundamentally in their receptor subtype selectivity profiles [1]. D-Pro7-Ang-(1-7) acts as a dual Mas/MrgD antagonist, blocking both the Mas receptor and the Mas-related G protein-coupled receptor D (MrgD), whereas A 779 is Mas-selective and does not antagonize MrgD-mediated responses [1][2]. This differential pharmacology has profound experimental consequences: in Sprague-Dawley rat aorta, D-Pro7-Ang-(1-7) at 0.1 µM abolishes Ang-(1-7)-induced vasodilation while A 779 at concentrations up to 10 µM (100-fold higher) is completely ineffective, revealing a distinct Ang-(1-7) receptor subtype insensitive to A 779 [3]. Substituting one antagonist for the other without accounting for these receptor subtype differences can lead to false-negative results, erroneous target identification, and irreproducible data. The quantitative evidence below defines the precise differentiation boundaries.

A 779 Quantitative Differentiation Evidence — Head-to-Head Pharmacological and Quality Benchmarks


Mas Receptor Binding Affinity with Quantified AT1/AT2 Counter-Screening

A 779 binds the Mas receptor with an IC50 of 0.3 nM in radioligand binding assays, while exhibiting negligible affinity for AT1R or AT2R at concentrations up to 1 µM [1][2]. In direct competition binding against ¹²⁵I-[Sar¹Ile⁸]AngII in AT1R- and AT2R-transfected HEK-293 cells, A 779 showed no measurable displacement at either receptor subtype, in contrast to AngII, AngIII, and candesartan which displayed high AT1R affinity, and CGP42112 which bound AT2R with high affinity [2]. In adrenomedullary membrane preparations, A 779 competed for ¹²⁵I-Ang II binding only at concentrations exceeding 10 µM (IC50 > 10 µM), confirming a selectivity window of >33,000-fold for Mas over AT1/AT2 [1]. This selectivity profile is quantitatively superior to non-selective tools such as losartan (AT1-selective) or PD123319 (AT2-selective), which cannot isolate Mas receptor function [1].

Mas receptor pharmacology angiotensin receptor selectivity radioligand binding

Differential Antagonism in SD Rat Aorta — A 779 vs D-Pro7-Ang-(1-7) Reveals Distinct Receptor Subtype

In endothelium-intact aortic rings from Sprague-Dawley rats, Ang-(1-7) produced concentration-dependent vasodilation that was completely abolished by D-Pro7-Ang-(1-7) at 0.1 µM, yet A 779 at concentrations up to 10 µM (a 100-fold higher concentration) had no inhibitory effect whatsoever on the vasodilator response [1]. This striking differential pharmacology — D-Pro7-Ang-(1-7) fully effective, A 779 completely ineffective in the same tissue — was observed alongside the failure of AT1 antagonist CV11974 (0.01 µM), AT2 antagonist PD123319 (1 µM), B2 antagonist HOE 140 (1 µM), and ACE inhibitor captopril (10 µM) to alter the Ang-(1-7) response [1]. The data provide pharmacological evidence for an Ang-(1-7) receptor subtype in SD rat aorta that is sensitive to D-Pro7-Ang-(1-7) but insensitive to A 779 [1].

vascular pharmacology Ang-(1-7) receptor subtypes aortic vasodilation

Mas Receptor Exclusivity — A 779 Does Not Block MrgD-Mediated Alamandine Responses

Microinjection of alamandine (40 pmol/100 nL) into the rostral insular cortex of urethane-anesthetized rats produced robust cardiovascular responses (Δ MAP = 15 ± 2 mmHg, Δ HR = 36 ± 4 beats/min, Δ RSNA = 31 ± 4%) that were not significantly altered by pre-treatment with A 779 (100 pmol/100 nL; Δ MAP = +13 ± 2.5 mmHg, Δ HR = +26 ± 3.6 bpm, Δ RSNA = 25 ± 3.4%) but were completely abolished by the Mas/MrgD dual antagonist D-Pro7-Ang-(1-7) (50 pmol/100 nL; Δ MAP = +0 ± 1 mmHg, Δ HR = +4 ± 2.6 bpm, Δ RSNA = 0.5 ± 2.2%) [1]. Similarly, in the caudal ventrolateral medulla of both sham and 2K1C hypertensive rats, A 779 blunted Ang-(1-7) effects but failed to block alamandine-induced hypotension, whereas D-Pro7-Ang-(1-7) blocked both peptides [2]. These data establish that A 779 is a Mas-exclusive antagonist that spares MrgD, while D-Pro7-Ang-(1-7) is a dual Mas/MrgD antagonist [1][2].

alamandine MrgD receptor Mas vs MrgD selectivity

Quantitative Antagonist Potency in Isolated Renal Artery — A 779 vs D-Pro7-Ang-(1-7)

In isolated rat renal artery segments pre-contracted with phenylephrine (3×10⁻⁷ M), Ang-(1-7) induced endothelium-dependent vasorelaxation with an ED50 of 3 ± 1 nM and a maximal response of 42 ± 5% (N=10) [1]. Both Mas receptor antagonists were tested at equimolar concentrations (10⁻⁵ M each): D-Pro7-Ang-(1-7) reduced the maximal vasorelaxation to 12 ± 1%, whereas A 779 reduced it to 18 ± 3% [1]. The AT2 antagonist PD123319 (10⁻⁶ M) reduced relaxation to 12 ± 2%, the AT1 antagonist losartan (10⁻⁶ M) to 22 ± 3%, and the B2 antagonist HOE 140 (10⁻⁶ M) to 14 ± 7% [1]. This demonstrates that A 779 is a partially effective antagonist of Ang-(1-7) vasorelaxation in the renal artery, achieving approximately 57% inhibition (reduction from 42% to 18%), compared with approximately 71% inhibition by D-Pro7-Ang-(1-7) (reduction from 42% to 12%) at the same concentration [1].

renal artery vasorelaxation Mas antagonist potency Ang-(1-7) vascular effects

Functional Selectivity in Central Cardiovascular Control — A 779 vs AT1 and AT2 Antagonists in RVLM

Microinjection of Ang-(1-7) into the rostral ventrolateral medulla (RVLM) produced a pressor effect that was completely blocked by A 779 but was not affected by the AT1 antagonist DUP 753 or the AT2 antagonist CGP 42112A [1]. Conversely, the pressor effect of Ang II microinjected into the same region was completely blocked by DUP 753 but was not changed by A 779 [1]. In water-loaded rats, A 779 (1.1 nmol/100 g) completely blocked the antidiuretic effect of Ang-(1-7) (40 pmol/100 g), restoring urinary volume to 2.93 ± 0.34 mL/60 min [2]. Losartan (200 nmol/100 g) also blocked this effect (3.39 ± 0.58 mL/60 min), whereas the AT2 antagonist CGP 42112A (95 nmol/100 g) did not modify the Ang-(1-7) antidiuresis [2]. The fact that both A 779 (which does not bind AT1R) and losartan blocked Ang-(1-7) antidiuresis suggests that renal Ang-(1-7) effects involve a non-AT1 receptor recognized by both ligands, yet only A 779 provides pharmacological specificity for Mas [2].

rostral ventrolateral medulla angiotensin receptor antagonists blood pressure regulation

Commercial Purity and Ambient Stability Benchmarks — Supplier-Grade Differentiation

Commercial A 779 products exhibit significant inter-supplier variability in purity and stability specifications that directly affect experimental reproducibility. Selleckchem reports 99.87% purity by HPLC with NMR structural confirmation, a 3-year shelf life at -20°C as powder, and validated room-temperature shipping stability — eliminating the need for cold-chain logistics during transport . Sigma-Aldrich specifies ≥98% purity by HPLC , TCI specifies >97.0% , and Abcam specifies >93% . The 99.87% purity grade represents a 1.87% absolute improvement over the ≥98% standard, corresponding to a >10-fold reduction in total impurities when expressed as impurity percentage (0.13% vs 2% maximum). For peptide antagonists used at low nanomolar concentrations, even small absolute impurity differences can introduce confounding biological activity from truncated synthesis byproducts or oxidation products .

peptide quality control HPLC purity shelf-life stability

A 779 Optimal Application Scenarios — Evidence-Driven Selection for Scientific and Industrial Use


Discriminating Mas Receptor from MrgD Receptor Signaling in Central Cardiovascular Studies

When investigating brain region-specific contributions of the RAS protective axis, A 779 is the antagonist of choice for isolating Mas-mediated effects. Its inability to block alamandine/MrgD responses (Δ MAP = +13 ± 2.5 mmHg with A 779 vs +15 ± 2 mmHg without, NS) directly contrasts with D-Pro7-Ang-(1-7) which abolishes these responses (Δ MAP = 0 ± 1 mmHg) [1]. This exclusive Mas selectivity is essential for central injection studies in the rostral insular cortex, RVLM, CVLM, and medial amygdaloid nucleus where MrgD receptors are co-expressed [1][2]. Using D-Pro7-Ang-(1-7) in these paradigms would mask Mas-specific contributions by simultaneously blocking MrgD [1].

Identifying Novel Ang-(1-7) Receptor Subtypes via Differential Pharmacological Profiling

The differential sensitivity of Ang-(1-7) vasodilation to A 779 versus D-Pro7-Ang-(1-7) enables receptor subtype discovery. In SD rat aorta, where A 779 at 10 µM is completely ineffective while D-Pro7-Ang-(1-7) at 0.1 µM abolishes the response, A 779 serves as a negative control to define Mas-independent Ang-(1-7) signaling [2]. In contrast, in mouse aorta and rat renal artery where both antagonists are effective, A 779 confirms Mas involvement [3]. Systematic application of both antagonists across tissues allows mapping of Mas-dependent versus Mas-independent Ang-(1-7) receptor distribution — a profiling strategy that requires A 779's specific pharmacological fingerprint [2][3].

In Vivo Functional Studies Requiring Clean Mas Blockade Without AT1/AT2 Cross-Reactivity

For whole-animal studies interrogating the Ang-(1-7)/Mas axis in fluid homeostasis, blood pressure regulation, or metabolic function, A 779 provides unambiguous Mas antagonism that losartan and PD123319 cannot offer. In water-loaded rats, A 779 completely reverses Ang-(1-7) antidiuresis (2.93 ± 0.34 mL/60 min) without the AT1 cross-reactivity inherent to losartan [4]. In baroreflex studies, A 779 microinjection into the medial amygdaloid nucleus decreased both tachycardic and bradycardic baroreflex responses — effects opposite to those of PD123319, which increased baroreflex effectiveness [5]. These opposing functional outcomes demonstrate that AT2 and Mas receptors play distinct, sometimes antagonistic roles in autonomic control that can only be resolved using receptor-selective tools like A 779 [5].

High-Purity Peptide Procurement for Reproducible Nanomolar-Range Pharmacology

Given A 779's picomolar binding affinity (IC50 = 0.3 nM), experiments using low nanomolar working concentrations are exquisitely sensitive to peptide impurities [6]. Procuring A 779 at the highest available purity (≥99.87% HPLC, with NMR structural confirmation and validated room-temperature shipping stability) minimizes batch-to-batch variability and eliminates confounding effects from truncated synthesis byproducts . This is particularly critical for radioligand binding assays, where impurities competing for the same binding site can artifactually shift IC50 values, and for chronic in vivo infusion studies requiring peptide stability over extended periods [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 779

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.